tert-Butyl (3-fluoro-4-methylphenyl)carbamate
Description
tert-Butyl (3-fluoro-4-methylphenyl)carbamate: is an organic compound with the molecular formula C12H16FNO2 and a molecular weight of 225.26 g/mol . This compound is characterized by the presence of a tert-butyl group, a fluoro-substituted aromatic ring, and a carbamate functional group. It is primarily used in research and development settings, particularly in the synthesis of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
tert-butyl N-(3-fluoro-4-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-8-5-6-9(7-10(8)13)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKALRSFRYOILFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369040 | |
| Record name | tert-butyl N-(3-fluoro-4-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494789-04-7 | |
| Record name | tert-butyl N-(3-fluoro-4-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-fluoro-4-methylphenyl)carbamate typically involves the reaction of 3-fluoro-4-methylaniline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (3-fluoro-4-methylphenyl)carbamate can undergo nucleophilic aromatic substitution reactions due to the presence of the fluoro group on the aromatic ring.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: 3-fluoro-4-methylaniline and carbon dioxide.
Scientific Research Applications
tert-Butyl (3-fluoro-4-methylphenyl)carbamate is utilized in various scientific research applications, including:
Pharmaceutical Research: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory conditions.
Agrochemical Development: The compound is used in the development of herbicides and pesticides due to its ability to interact with specific biological pathways in plants and pests.
Material Science: It is explored for its potential use in the synthesis of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl (3-fluoro-4-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in pharmaceutical research, it may inhibit or activate certain enzymes involved in disease pathways. The presence of the fluoro group enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- tert-Butyl (4-fluoro-3-methylphenyl)carbamate
- tert-Butyl (3-chloro-4-methylphenyl)carbamate
- tert-Butyl (3-fluoro-4-ethylphenyl)carbamate
Comparison:
- tert-Butyl (3-fluoro-4-methylphenyl)carbamate is unique due to the specific positioning of the fluoro and methyl groups on the aromatic ring, which influences its reactivity and binding properties.
- Compounds with different substituents, such as chloro or ethyl groups, exhibit variations in their chemical behavior and biological activity, making this compound distinct in its applications and effectiveness .
Biological Activity
tert-Butyl (3-fluoro-4-methylphenyl)carbamate is a carbamate derivative that has garnered attention in various fields, including medicinal chemistry, agrochemical development, and material science. This compound's biological activity is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors, which can lead to therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H16FNO2. The presence of the tert-butyl group enhances its lipophilicity, while the fluorine atom contributes to its reactivity and binding affinity towards biological targets.
The mechanism of action involves the compound's interaction with various enzymes and receptors. The fluoro group on the aromatic ring significantly enhances its binding affinity, which is crucial for its effectiveness in pharmaceutical applications. For instance, it may act as an inhibitor or activator of certain enzymes involved in disease pathways.
1. Pharmaceutical Applications
Research indicates that this compound serves as an intermediate in synthesizing potential drug candidates targeting neurological and inflammatory conditions. Its ability to modulate enzyme activity makes it a valuable compound in drug development.
2. Agrochemical Development
The compound is explored for its role in developing herbicides and pesticides. Its interaction with specific biological pathways in plants and pests suggests potential applications in agricultural chemistry.
3. Material Science
In material science, this compound is investigated for synthesizing novel polymers with unique properties, leveraging its chemical reactivity and structural features.
Case Studies
Several studies have highlighted the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on TRPV1 Antagonists : Research on structurally similar compounds indicated that modifications in substituents could significantly enhance binding potency to TRPV1 receptors, which are involved in pain signaling pathways .
- Pharmacokinetic Profiles : Investigations into pharmacokinetics revealed that certain structural analogs exhibited favorable absorption and distribution characteristics, suggesting that this compound may also possess advantageous pharmacokinetic properties .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Fluorine at the 3-position | Potential enzyme inhibitor |
| tert-Butyl (2-fluoro-4-methylphenyl)carbamate | Fluorine at the 2-position | Varies in reactivity due to positional change |
| tert-Butyl (4-methylphenyl)carbamate | Lacks fluorine substituent | Simpler structure may lead to different behaviors |
This table illustrates how variations in the molecular structure influence the biological activity of carbamate derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
